molecular formula C25H21N3O4S B3679833 N-[2-methoxy-4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide

N-[2-methoxy-4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B3679833
M. Wt: 459.5 g/mol
InChI Key: FLKFKZHDQBFSMF-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, a methoxy group, and a carbamothioyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the methoxy group, and the attachment of the carbamothioyl group. Common synthetic routes may involve:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Carbamothioyl Group: This can be accomplished through reactions with isothiocyanates or thiocarbamates under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-methoxy-4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[2-methoxy-4-[(3-methylbenzoyl)carbamothioylamino]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S/c1-15-6-5-8-17(12-15)23(29)28-25(33)26-18-10-11-19(21(14-18)31-2)27-24(30)22-13-16-7-3-4-9-20(16)32-22/h3-14H,1-2H3,(H,27,30)(H2,26,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKFKZHDQBFSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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